molecular formula C9H17N5O B13482336 2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylbutanamide

2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylbutanamide

Cat. No.: B13482336
M. Wt: 211.26 g/mol
InChI Key: CYCFUXGZABICDH-UHFFFAOYSA-N
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Description

2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylbutanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a triazole ring, which is known for its stability and versatility in chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylbutanamide typically involves multiple steps, starting with the preparation of the triazole ring One common method is the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize by-products and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylbutanamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with different functional groups, while substitution reactions can introduce a wide range of new functionalities.

Scientific Research Applications

2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylbutanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylbutanamide involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, while the amino and methyl groups can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways.

Properties

Molecular Formula

C9H17N5O

Molecular Weight

211.26 g/mol

IUPAC Name

2-amino-4-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylbutanamide

InChI

InChI=1S/C9H17N5O/c1-6-12-7(2)14(13-6)5-4-9(3,11)8(10)15/h4-5,11H2,1-3H3,(H2,10,15)

InChI Key

CYCFUXGZABICDH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)CCC(C)(C(=O)N)N

Origin of Product

United States

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